molecular formula C15H10BrN B3052036 1-(2-Bromophenyl)isoquinoline CAS No. 380427-61-2

1-(2-Bromophenyl)isoquinoline

Cat. No.: B3052036
CAS No.: 380427-61-2
M. Wt: 284.15 g/mol
InChI Key: SJBAPHJRDIIHMB-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)isoquinoline is an organic compound that belongs to the class of isoquinolines, which are aromatic heterocyclic compounds. This compound features a bromine atom attached to the phenyl ring at the second position, making it a brominated derivative of isoquinoline. Isoquinolines are known for their stability and aromaticity, and they are commonly used in various chemical and pharmaceutical applications.

Scientific Research Applications

1-(2-Bromophenyl)isoquinoline has several applications in scientific research:

Safety and Hazards

While specific safety data for 1-(2-Bromophenyl)isoquinoline is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment when handling similar compounds .

Mechanism of Action

Target of Action

1-(2-Bromophenyl)isoquinoline is a derivative of isoquinoline, a class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .

Mode of Action

Isoquinoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular forces . The bromophenyl group in this compound could potentially enhance its reactivity or binding affinity to its targets .

Biochemical Pathways

Isoquinoline derivatives can affect a variety of biochemical pathways, depending on their specific structures and targets . For instance, some isoquinoline derivatives have been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells . .

Pharmacokinetics

The bromophenyl group could potentially influence these properties by affecting the compound’s lipophilicity, stability, or interactions with metabolic enzymes .

Result of Action

Isoquinoline derivatives have been found to exhibit a variety of biological activities, including anticancer, analgesic, and neuroprotective effects . The bromophenyl group in this compound could potentially enhance these effects or confer additional activities .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, the bromophenyl group could potentially enhance the compound’s stability or reactivity under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)isoquinoline can be synthesized through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of 2-bromophenylboronic acid with isoquinoline using a palladium catalyst.

    Bromination of Isoquinoline: Another approach involves the direct bromination of isoquinoline.

Industrial Production Methods: Industrial production of this compound often utilizes the Suzuki-Miyaura coupling due to its efficiency and high yield. The process involves large-scale reactors and optimized conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Various substituted isoquinolines.

    Oxidation Products: Isoquinoline N-oxide.

    Reduction Products: Dihydroisoquinoline derivatives.

Comparison with Similar Compounds

    4-Bromoisoquinoline: Similar in structure but with the bromine atom at the fourth position.

    2-Bromoquinoline: A brominated derivative of quinoline with similar reactivity.

    1-Phenylisoquinoline: Lacks the bromine atom but shares the isoquinoline core.

Uniqueness: 1-(2-Bromophenyl)isoquinoline is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

1-(2-bromophenyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBAPHJRDIIHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464857
Record name 1-(2-bromophenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380427-61-2
Record name 1-(2-bromophenyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 28.6 g (100 mmol) of 1-(2-bromophenyl)-3,4-dihydroisoquinoline, 86.9 g (1 mol) of manganese dioxide and 200 ml of 1,2-dichlorobenzene was stirred at 180° C. for 5 h. After cooling, the mixture was diluted with 500 ml of toluene and filtered through silica gel. After the solvent had been removed, the product was obtained as a yellow oil. The yield at a purity of approx. 99.0% was 26.0 g (91 mmol), 91.4% of theory.
Name
1-(2-bromophenyl)-3,4-dihydroisoquinoline
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
86.9 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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